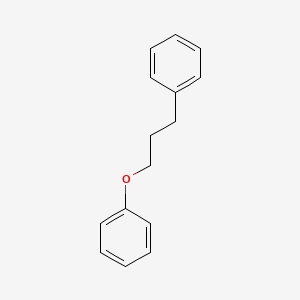

3-phenoxypropylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64806-63-9 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

3-phenoxypropylbenzene |

InChI |

InChI=1S/C15H16O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |

InChI Key |

YNKWXURRTAXYIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenoxypropylbenzene

Established Synthetic Routes

Williamson Ether Synthesis Approaches

The Williamson ether synthesis, a cornerstone of ether formation in organic chemistry, provides a reliable method for the preparation of 3-phenoxypropylbenzene. wvu.edumasterorganicchemistry.com This S\textsubscript{N}2 reaction typically involves the reaction of a phenoxide with a 3-phenylpropyl halide.

A common approach involves the deprotonation of phenol (B47542) with a suitable base to form sodium phenoxide, which then acts as a nucleophile, attacking an electrophilic 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane. The general reaction scheme is as follows:

C\textsubscript{6}H\textsubscript{5}OH + Base → C\textsubscript{6}H\textsubscript{5}O\textsuperscript{-}Na\textsuperscript{+} C\textsubscript{6}H\textsubscript{5}O\textsuperscript{-}Na\textsuperscript{+} + X-(CH\textsubscript{2})\textsubscript{3}-C\textsubscript{6}H\textsubscript{5} → C\textsubscript{6}H\textsubscript{5}O(CH\textsubscript{2})\textsubscript{3}C\textsubscript{6}H\textsubscript{5} + NaX (where X = Cl, Br, I)

The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly employed to ensure complete deprotonation of phenol. pbworks.com The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the phenoxide ion. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |

| Phenol | 1-Bromo-3-phenylpropane | Sodium Hydroxide | DMF | Data not available |

| Phenol | 1-Chloro-3-phenylpropane | Potassium Carbonate | Acetone | Data not available |

Phase-transfer catalysis can also be employed to facilitate the Williamson ether synthesis, particularly when dealing with reactants that have low solubility in the reaction medium. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can shuttle the phenoxide ion from an aqueous phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate. utahtech.edu

Etherification via Reaction of Carbanions and Monoperoxyacetals

A less conventional yet effective method for ether synthesis involves the reaction of carbanions with monoperoxyacetals. This approach offers an umpolung (polarity reversal) strategy to the traditional Williamson ether synthesis. While specific examples for the synthesis of this compound using this method are not detailed in the available literature, the general principle involves the generation of a 3-phenylpropyl carbanion, which then attacks an electrophilic oxygen source derived from a phenoxy-substituted monoperoxyacetal.

The 3-phenylpropyl carbanion could potentially be generated from 1-halo-3-phenylpropane via reaction with a strong organometallic base like n-butyllithium. The subsequent reaction with a suitable phenoxy-monoperoxyacetal would yield the desired ether. This method has been shown to be effective for the synthesis of a variety of ethers, but its application to this compound remains to be specifically documented.

Alternative Protocols from Phenylpropanol Derivatives

An alternative and efficient route to this compound utilizes 3-phenyl-1-propanol (B195566) as a starting material. The Mitsunobu reaction provides a powerful tool for the direct conversion of alcohols to ethers with inversion of configuration, although for an achiral alcohol like 3-phenyl-1-propanol, the stereochemical outcome is not a factor.

In this protocol, 3-phenyl-1-propanol is reacted with phenol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh\textsubscript{3}), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds under mild, neutral conditions and has been reported to provide a high yield of this compound.

A study on catalytic Mitsunobu reactions has reported the synthesis of this compound from 3-phenyl-1-propanol and phenol with a notable yield of 85%.

| Alcohol | Phenol | Reagents | Solvent | Yield (%) |

| 3-Phenyl-1-propanol | Phenol | PPh\textsubscript{3}, DEAD/DIAD | THF/Toluene | 85 |

Optimization of Synthetic Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. For the Williamson ether synthesis, key parameters to consider for optimization include the choice of base, solvent, temperature, and reaction time. For instance, using a stronger, non-nucleophilic base can minimize side reactions. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield, especially in biphasic systems.

In the context of the Mitsunobu reaction, the stoichiometry of the reagents, particularly the phosphine and the azodicarboxylate, can be fine-tuned to maximize the yield and minimize the formation of byproducts. The choice of solvent can also influence the reaction rate and efficiency. While specific optimization studies for the synthesis of this compound are not extensively documented, general principles of reaction optimization in organic synthesis would apply. This would involve systematic variation of reaction parameters to identify the optimal conditions for product formation.

Stereochemical Considerations in Synthesis

For the synthesis of the parent compound, this compound, there are no stereochemical considerations as the molecule is achiral. However, if the phenyl or phenoxy rings were to be substituted in a way that introduces a chiral center, or if the propyl chain were to be modified to create a stereocenter, then the stereochemical outcome of the synthesis would become a critical factor.

In such cases, the choice of synthetic route would be crucial. For instance, a Williamson ether synthesis involving a chiral 3-phenylpropyl halide would proceed with inversion of configuration at the carbon bearing the leaving group, consistent with an S\textsubscript{N}2 mechanism. Similarly, the Mitsunobu reaction is known to proceed with inversion of configuration at the alcohol's stereocenter. Therefore, for the synthesis of chiral derivatives of this compound, these stereospecific reactions would be highly valuable in controlling the stereochemistry of the final product.

Chemical Reactivity and Transformation of 3 Phenoxypropylbenzene

Carbon-Hydrogen (C-H) Functionalization Reactions

The selective functionalization of otherwise inert C-H bonds represents a significant area of modern organic chemistry. For aryl alkyl ethers such as 3-phenoxypropylbenzene, photocatalysis has emerged as a powerful tool for activating specific C-H bonds, allowing for the introduction of new functional groups under mild conditions.

Photocatalytic C-H Functionalization of Aryl Alkyl Ethers

Photocatalytic C-H functionalization of aryl alkyl ethers proceeds through a mechanism involving the generation of a key α-aryloxyalkyl radical intermediate. The process is typically initiated by a photocatalyst, such as an acridinium (B8443388) salt, which, upon excitation by visible light, becomes a potent oxidant. This excited photocatalyst engages in a single-electron transfer (SET) with the aryl alkyl ether.

The SET process results in the formation of an aryl alkyl ether radical cation. In the case of this compound, this radical cation is then deprotonated at the C-H bond alpha to the ether oxygen by a mild base, such as a phosphate (B84403) salt. This deprotonation step is highly regioselective, favoring the formation of the more stable α-aryloxyalkyl radical over other possible radicals along the alkyl chain. This radical intermediate is then trapped by a suitable electrophile to form the functionalized product.

Substrate Compatibility and Electrophile Diversity

The photocatalytic C-H functionalization of this compound is compatible with a range of electron-deficient alkenes as electrophiles. These reactions, often referred to as dehydrogenative couplings, allow for the formation of new carbon-carbon bonds at the α-position of the ether. Examples of suitable electrophiles include ethyl acrylate (B77674), dimethyl fumarate (B1241708), and benzylidenemalononitrile. The reaction generally proceeds with good yields, demonstrating the versatility of this method for creating more complex molecules from simple starting materials.

| Substrate | Electrophile | Product | Yield (%) |

|---|---|---|---|

| This compound | Ethyl acrylate | Ethyl 2-(1-phenoxypropyl)acrylate | 78 |

| This compound | Dimethyl fumarate | Dimethyl 2-(1-phenoxypropyl)fumarate | 85 |

| This compound | Benzylidenemalononitrile | 2-(1-phenoxypropyl)-3-phenylacrylonitrile | 81 |

Table 1: Photocatalytic C-H Functionalization of this compound with Various Electrophiles.

Regioselectivity and Diastereoselectivity in C-H Functionalization

A key feature of the photocatalytic C-H functionalization of aryl alkyl ethers is its high regioselectivity. The reaction overwhelmingly favors functionalization at the C-H bond alpha to the ether oxygen. This selectivity is attributed to the thermodynamic stability of the resulting α-aryloxyalkyl radical, which is stabilized by the adjacent oxygen atom.

When the α-carbon of the ether is prochiral, as is the case with this compound, the addition of the radical to an electrophile can potentially generate a new stereocenter. The diastereoselectivity of this process depends on the specific electrophile and reaction conditions. In many cases, the addition of the α-aryloxyalkyl radical to a planar electrophile, such as an activated alkene, proceeds with moderate to low diastereoselectivity, often resulting in a nearly racemic mixture of diastereomers. This is due to the planar nature of the radical intermediate and the relatively low energy barrier for rotation around the newly formed single bond in the transition state.

Comparison with Hydrogen Atom Transfer (HAT) Protocols

An alternative approach to the functionalization of C-H bonds in ethers involves hydrogen atom transfer (HAT) protocols. In these methods, a reactive species, often a radical, abstracts a hydrogen atom from the substrate to generate a carbon-centered radical. While effective, HAT-based methods can sometimes suffer from a lack of regioselectivity, particularly in molecules with multiple susceptible C-H bonds.

In the context of this compound, HAT protocols could potentially lead to a mixture of products resulting from hydrogen abstraction at the benzylic, homobenzylic, or α-ether positions. In contrast, the photocatalytic method, which proceeds via the formation of a radical cation, demonstrates superior regioselectivity for the α-ether C-H bond. This enhanced selectivity is a significant advantage of the photocatalytic approach for the functionalization of aryl alkyl ethers.

Reactions Involving Organometallic Reagents

Organometallic reagents, such as organolithium and organomagnesium (Grignard) reagents, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. These reagents can be utilized in the synthesis of this compound.

Ether Synthesis via Organolithium and Organomagnesium Reagents

A common and effective method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide. While this is a classical approach, organometallic reagents can be employed in related strategies. For instance, this compound can be synthesized through the reaction of a phenoxy-containing organometallic reagent with a propyl halide, or conversely, the reaction of a phenyl-containing organometallic reagent with a 3-halopropyl ether.

A plausible synthetic route involves the preparation of a Grignard reagent from 3-phenoxypropyl bromide. This organomagnesium compound can then be reacted with a suitable electrophile. However, a more direct synthesis of the parent compound often involves the reaction of sodium phenoxide with 1-bromopropane.

For the construction of derivatives, an organolithium reagent can be utilized. For example, phenyllithium, prepared from bromobenzene (B47551) and n-butyllithium, can react with 3-bromo-1-propoxybenzene to form this compound.

Reaction Scheme:

Formation of Phenyllithium: C₆H₅Br + 2 Li → C₆H₅Li + LiBr

Synthesis of this compound: C₆H₅Li + Br(CH₂)₃OC₆H₅ → C₆H₅(CH₂)₃OC₆H₅ + LiBr

This two-step sequence provides a viable method for the synthesis of this compound using an organolithium reagent.

Reactivity Differences with sp3 and sp2 Hybridized Organometallics

The reaction of aryl alkyl ethers, such as this compound, with organometallic reagents can lead to the cleavage and functionalization of either the sp2-hybridized carbon-oxygen bond (Caryl-O) or the sp3-hybridized carbon-oxygen bond (Calkyl-O). The chemoselectivity of these reactions is highly dependent on the nature of the catalyst and the reaction conditions.

While specific studies detailing the reactivity of this compound with a wide range of sp3 and sp2 hybridized organometallics are not extensively documented, general principles derived from related aryl alkyl ethers can provide insight. For instance, in the context of C-O bond activation, palladium catalysis has been shown to enable a switch in selectivity. In the absence of a palladium catalyst, reactions of aryl methyl ethers with a low-valent aluminum reagent have been observed to selectively functionalize the sp3 C-O bond. nih.gov Conversely, the introduction of a [Pd(PCy3)2] catalyst can completely switch the selectivity to favor the functionalization of the sp2 C-O bond. nih.gov This switch is attributed to a catalytic pathway involving the oxidative addition of the aryl C-O bond to a palladium-aluminum intermetallic complex. nih.gov

This catalyst-dependent selectivity suggests that the reaction of this compound with organometallic reagents could be directed towards either the phenoxy or the propylbenzene (B89791) moiety. For example, a reaction with an sp2-hybridized organometallic reagent, such as an aryl Grignard or an arylboronic acid, in the presence of a suitable nickel or palladium catalyst, would be expected to target the Caryl-O bond, leading to the formation of a biaryl compound and 3-phenylpropan-1-ol. Conversely, reagents and conditions favoring sp3 C-O activation could lead to cleavage of the propyl-oxygen bond, yielding phenol (B47542) and a functionalized propylbenzene derivative. The specific outcomes would be contingent on the careful selection of the catalyst, ligands, and reaction parameters.

Competitive Reaction Studies

In a molecule with multiple potentially reactive sites, such as this compound, competitive reaction studies are essential to understand the inherent reactivity and to develop selective synthetic methodologies. The structure of this compound offers several C-H bonds (aromatic, benzylic, and aliphatic along the propyl chain) and the C-O ether linkage as potential sites for transformation.

Achieving site-selectivity in C-H activation is a significant challenge in organic synthesis, as it requires differentiating between C-H bonds with similar steric and electronic properties. nih.gov The development of directing groups and specialized catalysts has been a key strategy to control the regioselectivity of such reactions. nih.gov

While specific competitive studies on this compound are not widely reported, studies on analogous aryl alkyl ethers provide valuable insights. For example, in photocatalytic functionalization reactions of aryl alkyl ethers, high selectivity for the α-aryloxyalkyl C-H bond is often observed. rsc.org This selectivity arises from the formation of a radical cation on the arene, followed by deprotonation at the adjacent C-H bond, which is activated by the oxygen atom. rsc.org This intrinsic reactivity pattern suggests that in a competitive scenario, the C-H bond alpha to the ether oxygen in this compound would be a favored site for certain radical-mediated reactions.

Furthermore, the choice of catalyst can dictate the site of reaction. Different transition metal catalysts can exhibit preferences for different types of C-H bonds (e.g., aromatic vs. aliphatic) or can be designed to favor a specific position through chelation assistance. nih.gov Without a directing group, the inherent electronic and steric properties of this compound would govern the selectivity. The aromatic C-H bonds are generally more susceptible to electrophilic substitution, while the benzylic C-H bonds are weaker and thus more prone to radical abstraction. The aliphatic C-H bonds on the propyl chain are the least activated. A competitive study would likely reveal a complex mixture of products unless the reaction conditions are carefully tuned to favor one pathway over the others.

Other Selective Transformations

Beyond reactions with organometallic reagents, this compound can undergo other selective transformations, including radical-mediated functionalization and O-arylation reactions.

Recent studies have demonstrated the site-selective radical cyanation and allylation of this compound. nih.gov These reactions proceed via a photocatalytic pathway using an acridinium photocatalyst and a phosphate base under visible light irradiation. nih.gov The mechanism involves the oxidation of the aryl alkyl ether to its radical cation, followed by deprotonation of the C-H bond alpha to the ether oxygen (the α-aryloxyalkyl position). nih.gov This generates an α-aryloxyalkyl radical that can be trapped by sulfone-based cyanating or allylating reagents. nih.gov

A notable finding is the exceptional regioselectivity of this method. In the case of this compound, both cyanation and allylation occur exclusively at the α-aryloxyalkyl position. nih.gov This is significant because under hydrogen atom transfer (HAT) conditions, functionalization has been observed at all three sp3-hybridized carbon atoms of the propyl chain. nih.gov The superior regioselectivity of the photocatalytic method highlights its synthetic utility for the precise modification of such molecules. nih.gov

The results of these selective functionalizations are summarized in the table below.

| Transformation | Reagent | Product | Yield | Reference |

| Cyanation | N-cyano-N-phenyl-p-toluenesulfonamide | 2-phenoxy-2-phenyl-1-propyl cyanide | Moderate | nih.gov |

| Allylation | Allyl p-tolyl sulfone | 1-phenoxy-1-phenyl-4-pentene | Modest | nih.gov |

O-arylation reactions are a fundamental method for the synthesis of diaryl ethers. While this compound is itself a product of an O-arylation reaction (between a phenoxide and a 3-phenylpropyl halide or equivalent), the phenoxy group in this compound is generally unreactive towards further O-arylation under typical conditions. However, the synthesis of diaryl ethers from phenols and aryl halides, often catalyzed by copper or palladium, is a well-established field. nih.gov

Modern methods for O-arylation often employ mild reaction conditions and tolerate a wide range of functional groups. For instance, copper-catalyzed O-arylation of phenols with aryl iodides and bromides can be achieved using picolinic acid as a ligand in DMSO with K3PO4 as a base. nih.gov These conditions are effective for the synthesis of even sterically hindered diaryl ethers. nih.gov

While these methods are generally applied to the formation of the initial aryl alkyl ether, they are not typically used to further functionalize the resulting ether at the oxygen atom. The C-O bond of the ether is generally stable under these conditions. Any further reaction on the this compound molecule under O-arylation conditions would likely occur at other positions, such as C-H activation of the aromatic rings, depending on the specific catalyst and reactants used.

Mechanistic Investigations of 3 Phenoxypropylbenzene Reactions

Elucidation of Photocatalytic C-H Functionalization Mechanisms

Photoredox catalysis has emerged as a powerful tool for molecular functionalization, enabling reactions under mild conditions through the generation of highly reactive intermediates. nih.gov The application of visible-light-mediated processes to activate otherwise inert C-H bonds represents a significant advancement in synthetic chemistry.

The functionalization of C-H bonds can be initiated through a single-electron transfer (SET) process. In this pathway, a photocatalyst, excited by visible light, oxidizes the substrate, generating a radical cation. For a molecule like 3-phenoxypropylbenzene, this oxidation would likely occur at an electron-rich site. Following the initial SET event, a subsequent deprotonation step at a C-H bond can occur, leading to the formation of a radical intermediate. This radical is then poised to engage in further chemical transformations, such as bond formation with other reagents in the reaction mixture. This sequence of single-electron oxidation followed by deprotonation is a common mechanistic motif in photoredox catalysis for C-H functionalization. nih.gov

In dual catalytic systems, for instance combining photoredox catalysis with transition metal catalysis, a photoexcited catalyst can be reductively quenched by a low-valent metal complex (e.g., Rh(I) or Co(I)). beilstein-journals.org This regenerates the active higher-valent metal catalyst (e.g., Rh(III) or Co(III)) which can then proceed through a concerted metalation-deprotonation (CMD) process with the substrate to form a cyclometalated intermediate, effectively functionalizing a C-H bond. beilstein-journals.org

Acridinium (B8443388) salts have gained prominence as potent, metal-free organic photocatalysts for a wide range of reactions. nih.govrsc.orgnih.gov Upon irradiation with visible light, these catalysts transition to a long-lived excited state with strong oxidizing potential. nih.govtcichemicals.com This excited state is capable of oxidizing substrates that are stable in their ground state, thereby initiating the catalytic cycle. researchgate.net

The utility of acridinium catalysts stems from their exceptional photophysical properties, including strong reduction potential in the excited state and stability across a wide range of solvents. nih.gov These properties make them highly effective for initiating reactions through single-electron transfer. In the context of C-H functionalization, an excited acridinium catalyst can abstract an electron from a substrate like this compound, triggering the oxidation and deprotonation sequence to form a reactive radical intermediate. The versatility of acridinium catalysts allows for the precise tuning of their redox potentials through structural modification, enabling their application in a diverse array of synthetic transformations. nih.gov

Mechanism of Ether Synthesis via Monoperoxyacetals

An alternative to traditional etherification methods, such as the Williamson ether synthesis, involves the reaction of carbanions with electrophilic oxygen sources like monoperoxyacetals. unl.edunih.govacs.org This approach provides a complementary strategy based on an "umpolung" or reversed polarity concept. unl.edu

Theoretical studies and experimental observations suggest that the reaction between organometallic reagents (acting as carbanion sources) and monoperoxyacetals proceeds through a mechanism involving the insertion of the organometallic into the peroxide O-O bond. nih.govacs.orgacs.org This process is believed to be promoted by the Lewis acidic metal center of the organometallic reagent (e.g., Li+ from an organolithium reagent).

The proposed mechanism involves several key steps:

Formation of a complex between the organometallic reagent and the monoperoxyacetal.

Passage through a four-centered transition state.

Formation of a complex between the newly formed ether and a metal alkoxide.

Final cleavage to yield the ether product. acs.org

This pathway is distinct from a classical SN2 displacement on the oxygen atom. nih.govacs.org The involvement of Lewis acids, including metal-based Lewis acids like SnCl₄, is known to promote the assembly and reaction of organic peroxides. nih.govnih.gov

While reactions of some peroxides, such as di-t-alkyl peroxides, with organometallics are known to proceed via alkoxy radical intermediates, this is not the case for monoperoxyacetals. unl.eduacs.org Experimental evidence strongly argues against the formation of alkoxy radicals in the reaction of monoperoxyacetals with organolithium and organomagnesium reagents. nih.govacs.orgacs.orgscispace.com

For instance, the reaction of di-t-alkyl peroxide with n-butyllithium (n-BuLi) generates multiple products and only trace amounts of the desired ether. acs.org In contrast, reactions with monoperoxyacetals provide high yields of the corresponding ether products with high regioselectivity, which is inconsistent with the non-selective nature of radical pathways. unl.eduacs.org This clean reactivity suggests a more concerted, non-radical mechanism is at play. acs.org

| Peroxide Type | Substrate | Observed Outcome with n-BuLi | Evidence for Radicals |

|---|---|---|---|

| Monoperoxyacetal | ROO-THP | High yield of ether (RO-Bu) | No |

| Di-t-alkyl peroxide | t-BuOO-t-Bu | Multiple products, trace ether | Yes |

| Silyl peroxide | ROO-SiEt₃ | Formation of radical-radical coupling products (e.g., pentylbenzene) | Yes |

The structure of the peroxide has a profound impact on its reactivity. The enhanced reactivity of monoperoxyacetals compared to simple dialkyl peroxides is attributed to the acetal functionality. To investigate the role of potential metal chelation versus the inherent structure of the acetal, experiments were conducted with a 2-methoxyethyl peroxide. unl.edu This substrate, which can chelate a metal ion but lacks the peroxyacetal group, gave the corresponding ether in lower yields than even simple t-butyl peroxides. unl.edu

This finding suggests that the acetal structure itself, rather than chelation, is the primary factor responsible for the enhanced reactivity and clean product formation observed with monoperoxyacetals. unl.edu The acetal group appears to facilitate the Lewis acid-promoted insertion mechanism, leading to efficient and selective ether synthesis. unl.edunih.gov

Characterization of Reactive Intermediates (e.g., radical cations, alkyl radicals)

No specific research data is available for the characterization of reactive intermediates of this compound.

Spectroscopic Analysis in 3 Phenoxypropylbenzene Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regioisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of 3-phenoxypropylbenzene. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR allows for the precise mapping of the molecule's atomic connectivity.

¹H and ¹³C NMR for Structural Assignment:

The ¹H NMR spectrum of this compound provides key information through chemical shifts (δ), signal integration, and spin-spin splitting patterns. The aromatic protons on the phenyl and phenoxy groups typically appear in the downfield region (δ 6.8–7.4 ppm). The aliphatic protons of the propyl chain exhibit distinct signals: the methylene (B1212753) group adjacent to the oxygen atom (C1'-H) is deshielded and appears further downfield than the other two methylene groups (C2'-H and C3'-H).

Similarly, the ¹³C NMR spectrum shows characteristic signals for each unique carbon atom. The ipso-carbons of the aromatic rings (C-O and C-C) have distinct chemical shifts, while the other aromatic carbons appear in a predictable range. The carbons of the propyl chain are found in the upfield region, with the carbon atom bonded to the ether oxygen (C-1') showing a significant downfield shift compared to the other aliphatic carbons due to the oxygen's electronegativity.

Predicted NMR Data for this compound: (Note: Data is predicted based on standard chemical shift values and substituent effects.)

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | ||

|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity |

| Phenyl-H (ortho, para) | 7.25 - 7.35 | m |

| Phenyl-H (meta) | 7.15 - 7.25 | m |

| Phenoxy-H (ortho, para) | 6.85 - 7.00 | m |

| Phenoxy-H (meta) | 7.25 - 7.35 | m |

| O-CH₂(C1'-H) | ~4.01 | t |

| CH₂-CH₂-CH₂(C2'-H) | ~2.09 | quint |

| Ph-CH₂(C3'-H) | ~2.75 | t |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

|---|---|

| Carbon Assignment | Predicted δ (ppm) |

| Phenoxy-C (ipso) | ~159.0 |

| Phenyl-C (ipso) | ~141.8 |

| Aromatic C-H | 114.5 - 129.5 |

| O-CH₂ (C-1') | ~67.8 |

| CH₂-CH₂-CH₂ (C-2') | ~31.2 |

| Ph-CH₂ (C-3') | ~32.4 |

Regioisomer Identification:

NMR is particularly powerful in distinguishing between constitutional isomers, such as 1-phenoxypropylbenzene, 2-phenoxypropylbenzene, and this compound. creative-biostructure.comoxinst.com Each regioisomer presents a unique set of signals in both ¹H and ¹³C NMR spectra due to differences in molecular symmetry and the chemical environment of the propyl chain. magritek.comyoutube.com For instance, the signal for the proton(s) on the carbon directly attached to the ether oxygen would be a triplet for the 1- and 3-isomers but a multiplet (sextet or pentet) for the 2-isomer. The symmetry of the isomers also dictates the number of unique signals in the ¹³C NMR spectrum.

Comparison of Predicted ¹H NMR Signals for Phenoxypropylbenzene Regioisomers:

| Regioisomer | Key Differentiating Signal | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|---|

| 1-Phenoxypropylbenzene | O-CH | ~4.55 | t |

| 2-Phenoxypropylbenzene | O-CH | ~4.35 | sextet |

| This compound | O-CH₂ | ~4.01 | t |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital hybrid technique used to separate, identify, and quantify components of a mixture. In the context of this compound synthesis, it serves two main purposes: monitoring the reaction's progress and confirming the identity and purity of the final product.

Reaction Monitoring:

During the synthesis of this compound (e.g., via Williamson ether synthesis from phenol (B47542) and 3-phenylpropyl halide), small aliquots of the reaction mixture can be analyzed by GC-MS. The gas chromatogram provides a real-time snapshot of the reaction by separating the reactants, intermediates, products, and any side products. phcogj.com By tracking the disappearance of reactant peaks and the emergence of the product peak over time, the reaction can be monitored until completion, allowing for optimization of reaction conditions such as temperature and time. The separation of isomers is also possible, as different regioisomers will typically have distinct retention times due to differences in their boiling points and polarity. anjs.edu.iqresearchgate.net

Product Characterization:

Once the reaction is complete and the product is isolated, GC-MS is used for characterization. The retention time from the GC provides a preliminary identification marker. The coupled mass spectrometer then bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (212.28 g/mol ). The fragmentation pattern provides definitive structural information. libretexts.orglibretexts.org

Key fragmentation pathways for ethers often involve cleavage of the C-O bonds. For this compound, characteristic fragments would arise from the loss of the propylbenzene (B89791) radical or the phenoxy radical.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Notes |

|---|---|---|

| 212 | [C₁₅H₁₆O]⁺ | Molecular Ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of phenoxy radical (•OC₆H₅) |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the propylbenzene fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the phenoxy cation |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Functional Group Analysis:

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Key absorptions include:

Aromatic C-H Stretching: Sharp peaks typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Peaks found just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of absorptions in the 1450–1600 cm⁻¹ region.

Ether C-O-C Stretching: A strong, characteristic absorption band, typically in the 1200–1250 cm⁻¹ range for aryl-alkyl ethers. This is often the most diagnostic peak for confirming the ether linkage.

C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region can help confirm the substitution patterns on the aromatic rings.

Reaction Confirmation:

IR spectroscopy is highly effective for confirming the success of a synthesis reaction. For example, in a Williamson ether synthesis reaction between phenol and a 3-phenylpropyl halide, monitoring the reaction via IR would involve observing the disappearance of the broad O-H stretching band of the phenol starting material (typically around 3200–3600 cm⁻¹) and the simultaneous appearance of the strong C-O-C stretching band of the this compound product. This clear spectral change provides direct evidence of the formation of the desired ether bond.

Expected Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Ring Stretch | 1580 - 1600 & 1450 - 1500 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

| Aromatic C-H Out-of-Plane Bend | 690 - 770 | Strong |

Advanced Spectroscopic Methods in Mechanistic Studies

While 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques are employed to gain deeper insights into complex structures and to study reaction mechanisms. researchgate.net Experiments like COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, providing indisputable evidence of molecular connectivity. wikipedia.orgemerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of C1'-H with C2'-H, and C2'-H with C3'-H, confirming the integrity of the propyl chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton signal to the carbon signal to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of each ¹³C signal in the aliphatic chain and the aromatic rings by correlating them with their known ¹H assignments.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. youtube.com It is crucial for piecing together the molecular skeleton. In the case of this compound, an HMBC experiment would show a key correlation between the protons on the C-1' methylene group and the ipso-carbon of the phenoxy ring, definitively proving the connection point of the ether linkage. Similarly, correlations between the C-3' protons and the carbons of the phenyl ring would confirm the other end of the propyl chain. These techniques are invaluable in mechanistic studies, for instance, to identify unexpected rearrangement products or to determine the regioselectivity of a reaction. ipb.pt

By combining these advanced spectroscopic methods, researchers can build a comprehensive and unambiguous picture of the structure of this compound and investigate the intricate details of its formation.

Theoretical and Computational Studies of 3 Phenoxypropylbenzene

Quantum Chemical Calculations for Reaction Energetics and Transition States

Specific quantum chemical calculations detailing the reaction energetics and transition states for various reactions of 3-phenoxypropylbenzene have not been extensively reported. Such calculations, typically employing methods like Density Functional Theory (DFT), are crucial for understanding reaction mechanisms. They allow for the mapping of potential energy surfaces, which helps in identifying the most likely pathways for a reaction. These calculations can determine the activation energies required to reach transition states for different possible reactions, thereby predicting which reaction is kinetically favored. For a molecule like this compound, this would involve calculating the energy barriers for reactions at different positions, such as the benzylic C-H bonds versus the C-H bonds alpha to the ether oxygen.

Prediction of Reactivity and Selectivity in Functionalization Reactions

Experimental studies on the functionalization of this compound have shed light on its reactivity and the selectivity of these reactions. In the context of C-H functionalization, this compound presents multiple potential reaction sites, including the benzylic C-H bonds of the propyl chain and the C-H bonds at the α-aryloxy position.

Research on the α-aryloxyalkyl C–H functionalization of aryl alkyl ethers has utilized this compound as a key substrate to probe selectivity. nih.gov In one study, the reaction of this compound with dimethyl fumarate (B1241708) under specific catalytic conditions resulted in the formation of a single product, with functionalization occurring exclusively at the α-aryloxyalkyl C-H position. nih.gov No other regioisomers were detected, indicating exceptional selectivity for this site over the benzylic C-H position. nih.gov

This high degree of selectivity is significant because both the α-aryloxy and the benzylic C-H bonds are considered weak and susceptible to abstraction. nih.gov The observed outcome suggests that the reaction mechanism favors the formation of a radical at the carbon atom adjacent to the phenoxy group's oxygen. This preference can be attributed to the stabilizing effect of the oxygen atom on the resulting radical intermediate.

The table below summarizes the observed selectivity in the functionalization of this compound.

| Reactants | Catalyst System | Product(s) | Observed Selectivity |

| This compound, Dimethyl Fumarate | Photocatalytic | Diester resulting from functionalization at the α-aryloxyalkyl position | Sole regioisomer formed nih.gov |

This experimental result provides a clear prediction for the reactivity and selectivity in this type of functionalization reaction, highlighting the dominant influence of the ether functional group in directing the reaction.

Electronic Structure Analysis and Molecular Orbital Theory

A detailed electronic structure analysis and application of molecular orbital theory specifically for this compound is not readily found in the current body of scientific literature. This type of analysis is fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity.

Molecular orbital theory would describe the distribution and energies of electrons within the molecule. Key aspects of this analysis for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and localization of the HOMO would indicate the most likely site for electrophilic attack, while the LUMO would suggest the site for nucleophilic attack.

Electron Density Distribution: Calculations of electron density would reveal which parts of the molecule are electron-rich or electron-poor. For this compound, this would quantify the influence of the electron-donating phenoxy group on the propyl chain and the phenyl ring.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the hybridization of orbitals and the nature of the bonding within the molecule, further explaining the stability of potential intermediates in reactions.

Such theoretical studies would provide a deeper, quantitative understanding of the electronic factors that lead to the experimentally observed high selectivity in the functionalization of this compound.

Applications and Derivatives of 3 Phenoxypropylbenzene

Role as a Key Intermediate in Complex Organic Synthesis

The 3-phenoxypropyl group is a structural motif found in various biologically active compounds, making its precursor, 3-phenoxypropyl bromide, a valuable intermediate in the synthesis of complex organic molecules. nbinno.com The reactivity of the terminal bromide allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental step in elaborating simple precursors into intricate final products. nbinno.com

This strategy has been successfully applied in medicinal chemistry to create targeted therapeutic agents. For instance, 3-phenoxypropyl bromide is a key reagent in the synthesis of novel damidines, which are compounds investigated for their potential relevance to myotonic dystrophy. chemdad.com It is also used in the preparation of phenoxyalkylbenzimidazoles, a class of compounds that has been studied for antitubercular activity. chemdad.com

Furthermore, the 3-phenoxypropyl moiety is integral to the development of specific receptor agonists. A notable example is the synthesis of N-3 substituted phenoxypropyl piperidine (B6355638) benzimidazol-2-one (B1210169) analogues. nih.gov In this synthesis, the 3-phenoxypropyl group is attached to the piperidine ring, forming a core structure that is essential for agonist activity at the Nociceptin Opioid Peptide (NOP) receptor. One such derivative, the N-methyl acetamide (B32628) known as (+)-7f, was identified as a potent and selective NOP agonist with demonstrated analgesic and sedative effects in rodent models. nih.gov

Synthesis of Functionalized Ethers and Aromatic Derivatives

The primary application of 3-phenoxypropylbenzene derivatives in synthesis is the creation of more elaborate functionalized ethers. The Williamson ether synthesis is a foundational method for forming the initial 3-phenoxypropyl ether linkage itself, typically by reacting phenol (B47542) with an excess of 1,3-dibromopropane (B121459) in the presence of a base like potassium carbonate. echemi.com

Once formed, 3-phenoxypropyl bromide serves as an excellent electrophile for subsequent etherifications. By reacting it with various nucleophiles, a wide array of new ethers and other derivatives can be generated. The bromine atom acts as an effective leaving group, allowing for straightforward substitution by alkoxides, phenoxides, amines, and other nucleophilic species. This versatility makes it a staple for introducing the phenoxypropyl chain into different molecular contexts. nbinno.com

Below is a table illustrating the synthesis of various functionalized derivatives starting from 3-phenoxypropyl bromide.

| Reactant (Nucleophile) | Product Class | General Product Structure | Significance |

|---|---|---|---|

| Sodium Phenoxide (NaOAr) | Diaryl Ether Derivative | C₆H₅O(CH₂)₃OAr | Building blocks for polymers and complex aromatics. |

| Sodium Alkoxide (NaOR) | Alkyl Aryl Ether Derivative | C₆H₅O(CH₂)₃OR | Used in creating compounds with varied solubility and electronic properties. |

| Piperidine Derivative (HNR₂) | Tertiary Amine | C₆H₅O(CH₂)₃NR₂ | Core structure in pharmaceuticals, such as NOP receptor agonists. nih.gov |

| Benzimidazole Derivative | N-Alkylated Benzimidazole | C₆H₅O(CH₂)₃-N-Benzimidazole | Precursors to potential antitubercular agents. chemdad.com |

Precursor for Agrochemical and Pharmaceutical Building Blocks

The 3-phenoxypropyl structure is a recognized pharmacophore and a key component in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.comthegoodscentscompany.com Its role as a building block is critical in drug discovery and development, where it is used to construct novel compounds with potential therapeutic benefits. nbinno.com

Pharmaceutical Applications:

The utility of 3-phenoxypropyl bromide as a precursor is well-documented in pharmaceutical research. It is classified as a pharmaceutical intermediate and a biochemical reagent used in life science research. chemdad.comechemi.comglpbio.com Specific applications include its use in synthesizing:

Analgesics and Sedatives: As mentioned, it is a precursor to potent NOP receptor agonists with antinociceptive and sedative properties. nih.gov

Antitubercular Agents: The synthesis of phenoxyalkylbenzimidazoles with potential activity against tuberculosis relies on this intermediate. chemdad.com

The phenoxy group itself is considered a "privileged scaffold" in medicinal chemistry, and its incorporation via a flexible propyl linker allows for optimal interaction with biological targets. nih.gov

Agrochemical Applications:

In the field of agrochemicals, ether linkages of the phenoxy-alkane type are common in herbicides and insecticides. While direct synthesis from this compound is not always the primary route, the structural motif is highly relevant. For instance, complex ether derivatives like 3-phenoxybenzyl 2-(4-alkoxyphenyl)-2-methylpropyl ether have been synthesized for potential use as pesticides. google.com Additionally, related structures such as fluorophenoxyphenoxypropionates are developed as herbicides, highlighting the importance of the phenoxy-ether linkage in creating agriculturally active compounds. google.com The 3-phenoxypropyl moiety provides a stable and lipophilic backbone that can be further functionalized to modulate biological activity and environmental persistence.

Future Research Directions for 3 Phenoxypropylbenzene

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research should prioritize the development of more efficient, selective, and sustainable methods for the synthesis of 3-phenoxypropylbenzene. While traditional Williamson ether synthesis provides a straightforward approach, exploring modern catalytic systems can offer significant advantages in terms of yield, purity, and environmental impact.

Promising areas for investigation include:

Advanced Catalytic Systems: Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional palladium- or copper-based systems for C–O bond formation. researchgate.netresearchgate.net Future studies could focus on developing novel nickel catalysts with tailored ligands to improve efficiency and expand the substrate scope for the synthesis of this compound and its analogues.

Photocatalysis and Electrocatalysis: The use of visible light-driven photoredox catalysis and electrochemically-driven nickel catalysis offers mild and highly chemoselective routes for O-arylation. nih.govorganic-chemistry.org Investigating these methods for the synthesis of this compound could lead to more energy-efficient and environmentally friendly processes.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. researchgate.netnih.govmdpi.com The development of a continuous flow process for the synthesis of this compound could be highly beneficial for industrial applications, allowing for higher throughput and reduced waste.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Exploring enzymatic pathways for the etherification of 3-phenylpropanol with phenol (B47542) could provide a highly selective and sustainable route to this compound.

Transition-Metal-Free Synthesis: Developing synthetic methods that avoid the use of transition metals is a key goal in green chemistry. nih.govjyoungpharm.org Research into base-mediated or organocatalytic O-arylation reactions for the synthesis of this compound could lead to more cost-effective and less toxic processes. organic-chemistry.org

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalysis | High efficiency, broad substrate scope | Development of novel Ni-based catalysts and ligands. |

| Photocatalysis | Mild reaction conditions, high selectivity | Optimization of photocatalysts and reaction conditions. |

| Electrocatalysis | High chemoselectivity, scalability | Development of robust electrochemical cells and protocols. |

| Flow Chemistry | Enhanced safety, scalability, process control | Design of efficient microreactors and optimization of flow parameters. |

| Biocatalysis | High selectivity, sustainability | Identification and engineering of suitable enzymes. |

| Transition-Metal-Free | Reduced cost, lower toxicity | Exploration of novel organocatalysts and reaction conditions. |

Development of Highly Selective and Sustainable Transformation Methods

Beyond its synthesis, the selective functionalization of the this compound scaffold is crucial for creating diverse derivatives with tailored properties. Future research should focus on developing methods for the regioselective modification of both the aromatic rings and the propyl chain.

Key research directions include:

C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical strategy for modifying aromatic compounds. researchgate.netnih.govnih.gov Investigating regioselective C-H functionalization of the phenyl and phenoxy rings of this compound would open avenues to a wide range of novel derivatives without the need for pre-functionalized starting materials.

Sustainable Oxidation and Reduction Methods: Developing green methods for the selective oxidation of the propyl chain to introduce carbonyl or hydroxyl functionalities, or for the reduction of the aromatic rings, would significantly expand the chemical space accessible from this compound. The use of environmentally benign oxidants and catalysts will be crucial.

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for optimizing existing methods and designing new ones.

Future mechanistic studies should employ a combination of experimental and computational techniques:

In-situ Spectroscopic Techniques: The use of techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the formation and transformation of intermediates in catalytic cycles.

Kinetic Studies: Detailed kinetic analysis of the key reaction steps can help to elucidate the rate-determining steps and the influence of various reaction parameters.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state structures, and the role of catalysts and ligands, complementing experimental findings. rsc.org

Design and Synthesis of Derivatives with Targeted Functionalities

The this compound scaffold offers a versatile platform for the design and synthesis of new molecules with specific functions. Future research should be directed towards creating derivatives with potential applications in various fields.

Potential areas of focus include:

Pharmacological Applications: The synthesis of this compound derivatives as potential therapeutic agents is a promising area of research. researchgate.netresearchgate.netnih.gov By introducing various functional groups, it may be possible to develop compounds with activities such as anti-inflammatory, analgesic, or antimicrobial properties. jyoungpharm.org

Materials Science: The incorporation of this compound moieties into polymers or other materials could lead to novel properties. For example, derivatives with specific electronic or optical properties could be explored for applications in organic electronics or as fluorescent probes.

Agrochemicals: The development of this compound derivatives as potential herbicides, insecticides, or fungicides could offer new solutions for crop protection.

The following table outlines potential functional derivatives and their target applications.

| Derivative Class | Targeted Functionality | Potential Application |

| Amine Derivatives | Enhanced biological activity | Pharmaceuticals, Agrochemicals |

| Carboxylic Acid Derivatives | Improved solubility, coordination sites | Pharmaceuticals, Materials Science |

| Halogenated Derivatives | Modified electronic properties | Materials Science, Synthetic Intermediates |

| Nitrated Derivatives | Precursors for further functionalization | Synthetic Intermediates |

Broader Implications for Green Chemistry and Environmental Sustainability

Research into this compound should be guided by the principles of green chemistry to ensure that the development of new chemical entities and processes is environmentally responsible. acs.org

Key considerations for future research include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of this compound and its derivatives. nih.govmdpi.commdpi.com

Benign Solvents and Reagents: Prioritizing the use of non-toxic and environmentally friendly solvents and reagents. rsc.org

Lifecycle Assessment: Evaluating the environmental impact of the entire lifecycle of this compound and its derivatives, from synthesis to disposal. rsc.org

By embracing these principles, the future development of this compound chemistry can contribute positively to the broader goals of sustainable chemical manufacturing. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-phenoxypropylbenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via alkylation of phenol derivatives with a halogenated propylbenzene precursor. For example, alkylation of phenol with 3-chloropropylbenzene in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetone at elevated temperatures (~60–80°C) is a common approach. Optimization involves:

- Catalyst/base selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Solvent choice : DMF improves solubility of intermediates but may require post-reaction purification via column chromatography.

- Temperature control : Excessive heat can lead to byproducts like diaryl ethers; controlled reflux improves selectivity .

Q. How can researchers characterize this compound and verify its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should show signals corresponding to the phenoxy group (δ 6.8–7.3 ppm for aromatic protons) and the propyl chain (δ 1.6–1.8 ppm for CH groups adjacent to oxygen).

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (CHO, m/z ≈ 212.12).

- Chromatography : HPLC with UV detection (λ ≈ 270 nm) ensures purity (>95%) and identifies impurities from incomplete alkylation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential volatile organic compound (VOC) emissions.

- Waste Disposal : Collect organic waste in designated containers for incineration, adhering to local regulations .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in C–H functionalization reactions?

- Methodological Answer : The phenoxy group activates the adjacent α-C–H bonds (benzylic and ether-adjacent positions) via electron-donating effects, making them susceptible to functionalization. For example, in photoredox-catalyzed reactions, the α-C–H bonds (bond dissociation energy ≈ 85–90 kcal/mol) are selectively abstracted by chlorine radicals, leading to stabilized benzyl or phenoxyalkyl radicals. Computational studies (DFT calculations) can predict regioselectivity by analyzing bond dissociation energies and radical stabilization .

Q. What strategies can mitigate competing pathways during the functionalization of this compound in complex systems?

- Methodological Answer :

- Catalyst Design : Use transition-metal catalysts (e.g., Pd or Ru) with tailored ligands to direct reactivity toward specific C–H bonds.

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce ionic byproduct formation in radical-mediated reactions.

- Additives : Phosphates or mild acids can stabilize intermediates and suppress undesired side reactions (e.g., over-oxidation) .

Q. How can computational modeling aid in predicting the reactivity and stability of derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for solubility and transition-state stabilization.

- QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups on the benzene ring) to reaction rates or thermodynamic stability .

Q. What analytical techniques are suitable for resolving contradictions in reaction outcome data (e.g., unexpected byproducts)?

- Methodological Answer :

- GC-MS or LC-MS : Detect trace byproducts (e.g., diaryl ethers from competing O-alkylation) and quantify their presence.

- In-situ IR Spectroscopy : Monitor reaction progress in real-time to identify intermediate species.

- Isotopic Labeling : Use deuterated solvents or reactants to trace hydrogen abstraction pathways and validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.